molecular formula C19H30OS B1235948 2,3-Epithio-5alpha-androstane-17beta-ol

2,3-Epithio-5alpha-androstane-17beta-ol

Cat. No.: B1235948
M. Wt: 306.5 g/mol
InChI Key: OBMLHUPNRURLOK-SRHOXBKMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epitiostanol is an androgenic anabolic steroid having potent anti-estrogenic effect, which inhibits the progression of estrogen-stimulated cancers such as breast cancer. (NCI)

Scientific Research Applications

Understanding Androgen Metabolites and Brain Function

Recent research has elucidated the role of androgen metabolites in brain function, specifically highlighting how metabolites of dihydrotestosterone, such as 5alpha-androstane-3beta,17beta-diol (3beta-Diol), modulate the stress response through the hypothalamo-pituitary-adrenal axis. Interestingly, these actions are mediated by estrogen receptors rather than androgen receptors, suggesting a complex interplay between androgens and estrogens in the brain. This understanding prompts a reevaluation of the effects of androgen receptor signaling pathways (Handa, Pak, Kudwa, Lund, & Hinds, 2008).

Androgens and Seizure Modulation

The interaction between androgens and seizure processes has been a subject of interest, with testosterone and its metabolites, such as 5alpha-androstane-3alpha,17beta-diol (3alpha-diol), showing potential antiseizure effects. These effects seem to be mediated through actions in the hippocampus, a crucial area for androgen action and a common site for various seizure disorders. This research highlights the potential for androgens and their metabolites in modulating seizure susceptibility and offers insights into novel therapeutic avenues (Rhodes & Frye, 2004).

Xenobiotic Receptors and Metabolic Syndrome

PXR (Pregnane X Receptor) and CAR (Constitutive Androstane Receptor) play significant roles in the transcriptional regulation of metabolic enzymes and drug transporters. These xenobiotic receptors also impact energy metabolism, including gluconeogenesis, lipogenesis, and β-oxidation. Understanding the function of these receptors in hepatic glucose and lipid metabolism could pave the way for novel therapeutic strategies targeting metabolic syndrome, obesity, and diabetes. This highlights the potential of xenobiotic receptors as targets for managing metabolic dysfunctions (Chen et al., 2019).

Properties

Molecular Formula

C19H30OS

Molecular Weight

306.5 g/mol

IUPAC Name

(1S,2S,8S,11R,12S,15S,16S)-2,16-dimethyl-5-thiapentacyclo[9.7.0.02,8.04,6.012,16]octadecan-15-ol

InChI

InChI=1S/C19H30OS/c1-18-8-7-14-12(13(18)5-6-17(18)20)4-3-11-9-15-16(21-15)10-19(11,14)2/h11-17,20H,3-10H2,1-2H3/t11-,12-,13-,14-,15?,16?,17-,18-,19-/m0/s1

InChI Key

OBMLHUPNRURLOK-SRHOXBKMSA-N

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC[C@@H]4[C@@]3(CC5C(C4)S5)C

SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4C3(CC5C(C4)S5)C

Synonyms

10275-S
2 alpha,3 alpha-epithio-5 alpha-androstan-17 beta-ol
epithiostanol
epitiostanol
Thiodrol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,3-Epithio-5alpha-androstane-17beta-ol
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Reactant of Route 5
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Reactant of Route 6
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